1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
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Overview
Description
SB-773812 is a small molecule drug that has been investigated for its potential use in treating schizophrenia. It acts as an antagonist at several receptors, including serotonin 2A (5-HT2A), serotonin 2C (5-HT2C), serotonin 6 (5-HT6), dopamine D2, and dopamine D3 receptors . This compound was initially developed by GlaxoSmithKline and has shown promise in clinical trials for its antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-773812 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Benzazepine Core: The benzazepine core is synthesized through a series of cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.
Methoxylation: The methoxy group is added using methanol and a suitable catalyst.
Chlorination: The chlorophenyl group is introduced using chlorobenzene and a suitable chlorinating agent.
Industrial Production Methods
Industrial production of SB-773812 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SB-773812 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of SB-773812 .
Scientific Research Applications
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Explored as a potential treatment for schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a reference compound in pharmacological studies
Mechanism of Action
SB-773812 exerts its effects by antagonizing several receptors:
Serotonin 2A (5-HT2A) Receptor: Blocks the receptor, reducing serotonin activity.
Serotonin 2C (5-HT2C) Receptor: Inhibits the receptor, affecting mood and cognition.
Serotonin 6 (5-HT6) Receptor: Antagonizes the receptor, influencing cognitive processes.
Dopamine D2 and D3 Receptors: Blocks these receptors, reducing dopamine activity and alleviating psychotic symptoms
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another antipsychotic that targets similar receptors but has a different chemical structure.
Risperidone: Atypical antipsychotic with a broader receptor profile.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but with a different side effect profile
Uniqueness
SB-773812 is unique in its balanced antagonism of multiple serotonin and dopamine receptors, which may contribute to its efficacy and reduced side effects compared to other antipsychotics .
Properties
CAS No. |
630407-66-8 |
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Molecular Formula |
C25H26ClNO4S |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C25H26ClNO4S/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18/h3-10,15-16H,11-14,17H2,1-2H3 |
InChI Key |
HIBWHHQXUSKNOV-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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